molecular formula C13H19NO2 B6638383 [3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol

[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol

Cat. No.: B6638383
M. Wt: 221.29 g/mol
InChI Key: VQRAAVVQKBMLHM-UHFFFAOYSA-N
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Description

[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol: is an organic compound that features a phenyl ring substituted with a methanol group and an oxolan-3-yl ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol typically involves the reaction of 3-aminophenylmethanol with oxolan-3-yl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or extraction to remove impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring or the oxolan-3-yl ethylamino group are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which [3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

    [4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar structure with a methoxyphenyl group.

    2-Methoxy-5-((phenylamino)methyl)phenol: Contains a methoxyphenyl group and a phenylamino group.

Uniqueness:

  • The presence of the oxolan-3-yl ethylamino group in [3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

[3-[1-(oxolan-3-yl)ethylamino]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(12-5-6-16-9-12)14-13-4-2-3-11(7-13)8-15/h2-4,7,10,12,14-15H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRAAVVQKBMLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC1)NC2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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